molecular formula C7H11N3O3 B11474118 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide

5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide

Cat. No.: B11474118
M. Wt: 185.18 g/mol
InChI Key: DGXOMEKJVUAJKN-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide is a chemical compound with a unique structure that includes an oxazole ring and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide typically involves the reaction of 2-hydroxypropan-2-yl derivatives with oxazole-3-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can yield different hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and carbohydrazides, such as:

  • 5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
  • 2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol

Uniqueness

What sets 5-(2-Hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide apart is its unique combination of an oxazole ring and a carbohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C7H11N3O3/c1-7(2,12)5-3-4(10-13-5)6(11)9-8/h3,12H,8H2,1-2H3,(H,9,11)

InChI Key

DGXOMEKJVUAJKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)C(=O)NN)O

Origin of Product

United States

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